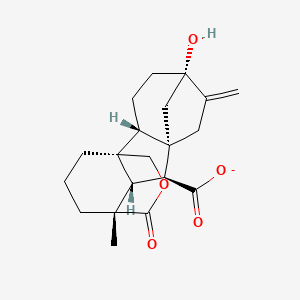
gibberellin A44(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gibberellin A44(1-) is conjugate base of gibberellin A44. It is a conjugate base of a gibberellin A44.
Applications De Recherche Scientifique
Agricultural Enhancements
Gibberellin A44(1-) has been studied for its potential to enhance crop yields and improve quality. Its applications include:
- Seed Germination : Gibberellins promote seed germination by breaking dormancy and stimulating enzyme production necessary for seedling growth. Research indicates that gibberellin A44(1-) can effectively enhance germination rates in various crops, including rice and barley .
- Stem Elongation : The compound has been shown to increase stem length in dwarf varieties of plants, making it useful for breeding programs aimed at developing taller crops with higher biomass production .
| Application | Crop Type | Effect |
|---|---|---|
| Seed Germination | Rice | Increased germination rate |
| Stem Elongation | Barley | Enhanced height |
| Flowering Induction | Brassica | Early flowering |
Horticultural Practices
In horticulture, gibberellin A44(1-) is applied to manipulate flowering times and improve fruit set:
- Flowering Induction : Gibberellins can induce flowering in certain species that require specific environmental cues. Studies have shown that applying gibberellin A44(1-) can lead to earlier flowering in plants such as Brassica oleracea .
- Fruit Development : The application of gibberellins can improve fruit size and quality by promoting cell division and elongation. For instance, gibberellin A44(1-) has been used to enhance grape size and yield .
Biotechnological Applications
Gibberellin A44(1-) is also utilized in biotechnological applications, particularly in genetic engineering:
- Transgenic Plants : Researchers have explored the use of gibberellin A44(1-) in the development of transgenic plants that exhibit enhanced growth traits. For example, transgenic Arabidopsis thaliana expressing gibberellin receptors showed increased sensitivity to gibberellins, resulting in improved growth characteristics .
- Biosensors for Plant Hormone Detection : Advanced biosensors have been developed to monitor gibberellin levels in plants, aiding researchers in understanding hormone signaling pathways and their effects on plant development .
Case Study 1: Enhancing Rice Yield
A study conducted on rice plants treated with gibberellin A44(1-) demonstrated a significant increase in yield compared to untreated controls. The treatment resulted in improved seedling vigor and enhanced tillering, which are critical factors for rice productivity.
Case Study 2: Grape Size Improvement
In viticulture, the application of gibberellin A44(1-) was found to increase berry size significantly without adversely affecting fruit quality. This application not only improved marketability but also contributed to higher yields per vine.
Propriétés
Formule moléculaire |
C20H25O5- |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
(1R,2R,5S,8S,9S,10S,11R)-5-hydroxy-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate |
InChI |
InChI=1S/C20H26O5/c1-11-8-19-9-20(11,24)7-4-12(19)18-6-3-5-17(2,16(23)25-10-18)14(18)13(19)15(21)22/h12-14,24H,1,3-10H2,2H3,(H,21,22)/p-1/t12-,13+,14+,17+,18+,19-,20-/m0/s1 |
Clé InChI |
KSBJAONOPKRVRR-YTJHIPEWSA-M |
SMILES isomérique |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)[O-])COC2=O |
SMILES canonique |
CC12CCCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)[O-])COC2=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















